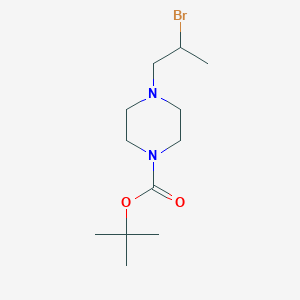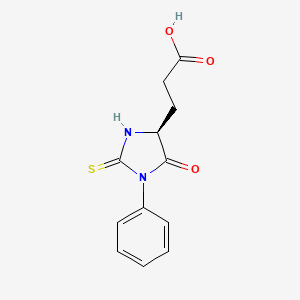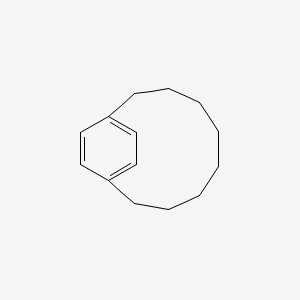
Bicyclo(8.2.2)tetradeca-10,12,13-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(8.2.2)tetradeca-10,12,13-triene: is an organic compound with the molecular formula C14H20 and a molecular weight of 188.3086 g/mol It features a bicyclic structure with three double bonds, making it a triene
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo(8.2.2)tetradeca-10,12,13-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions: Bicyclo(8.2.2)tetradeca-10,12,13-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated bicyclic compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated derivatives and other substituted products.
Aplicaciones Científicas De Investigación
Chemistry: Bicyclo(8.2.2)tetradeca-10,12,13-triene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of Bicyclo(8.2.2)tetradeca-10,12,13-triene involves its interaction with molecular targets through its reactive double bonds. These interactions can lead to the formation of new chemical bonds and the modification of existing structures. The pathways involved depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
Bicyclo(8.2.2)tetradeca-1(13),10(14),11-trien-4-ol:
Bicyclo(8.2.2)tetradeca-1(13),5,10(14),11-tetraen-4-one: This compound includes a ketone functional group, providing different chemical properties and reactivity.
Uniqueness: Bicyclo(8.2.2)tetradeca-10,12,13-triene is unique due to its specific arrangement of double bonds and bicyclic structure. This configuration provides distinct reactivity and potential for various applications in scientific research and industry .
Propiedades
Número CAS |
4685-74-9 |
|---|---|
Fórmula molecular |
C14H20 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
bicyclo[8.2.2]tetradeca-1(12),10,13-triene |
InChI |
InChI=1S/C14H20/c1-2-4-6-8-14-11-9-13(10-12-14)7-5-3-1/h9-12H,1-8H2 |
Clave InChI |
MRXWAPISZASESC-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCC2=CC=C(CCC1)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



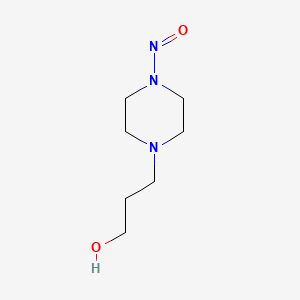
![N-(4-methoxybenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B13819815.png)
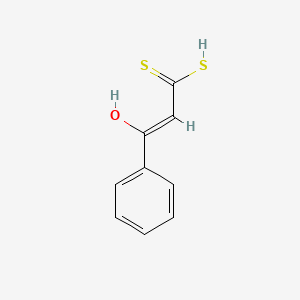
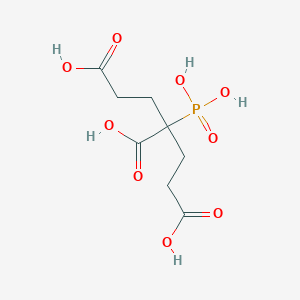

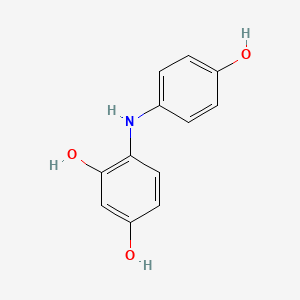
![(2E)-3-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B13819874.png)


